(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol
Overview
Description
“(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” is a chemical compound that has been used in the synthesis of various pharmaceutical and biologically active compounds . It is also used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
Synthesis Analysis
The synthesis of pyrazole derivatives like “(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” has been a topic of interest for many researchers due to their pharmacological potential . A synthetic protocol involving stoichiometric amounts of reactants, an eco-friendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst has been noted .Molecular Structure Analysis
The molecular structure of “(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” has been analyzed through spectroscopic, thermal, and X-ray crystallographic analyses . The compound has a molecular weight of 191.03 g/mol .Physical And Chemical Properties Analysis
“(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” is a pale-yellow to yellow-brown sticky oil to solid . It has a molecular weight of 191.03 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Recent research has identified pyrazole derivatives as potential antileishmanial agents. In a study, hydrazine-coupled pyrazoles (including compound 13) displayed superior antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Properties
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. The same hydrazine-coupled pyrazoles (compounds 14 and 15) also showed promising inhibition effects against Plasmodium berghei. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .
Starting Material for Bipyrazole Synthesis
4-Bromo-1H-pyrazole serves as a valuable starting material for synthesizing 1,4′-bipyrazoles. These compounds find applications in various fields, including medicinal chemistry and materials science .
Inhibitor of Liver Alcohol Dehydrogenase
Studies have indicated that 4-bromo-1H-pyrazole can act as an inhibitor of liver alcohol dehydrogenase. This property may have implications in alcohol metabolism and related research .
Antibacterial and Antifungal Activity
While not directly studied for this compound, related pyrazoles have demonstrated antibacterial and antifungal properties. Further investigations could explore its potential in combating microbial infections .
Coordination Chemistry
4-Bromopyrazole has been used in the preparation of solid hexacoordinate complexes by reacting it with dimethyl- and divinyl-tindichloride. These complexes have applications in coordination chemistry and materials science .
Safety and Hazards
properties
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTQBUUGYXTAHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725500 | |
Record name | (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol | |
CAS RN |
1276056-83-7 | |
Record name | 4-Bromo-1-methyl-1H-pyrazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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